REACTION_CXSMILES
|
[C@@H]1([N:10]2[C:20]3[N:19]=[C:17]([NH2:18])[NH:16][C:14](=[O:15])[C:13]=3[N:12]=[CH:11]2)O[C@H](CO)[C@@H](O)[C@H]1O.[CH2:21](Br)[CH:22]=[CH2:23].Cl.[OH-].[Na+]>CO.CS(C)=O>[NH2:18][C:17]1[NH:16][C:14](=[O:15])[C:13]2[N:12]([CH2:23][CH:22]=[CH2:21])[CH:11]=[N:10][C:20]=2[N:19]=1 |f:3.4|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
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Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at rt, under nitrogen, for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
The white solid was dried under vacuum at 50° C. for 18 hours
|
Duration
|
18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C=2N(C=NC2N1)CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 119% | |
YIELD: CALCULATEDPERCENTYIELD | 117.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |